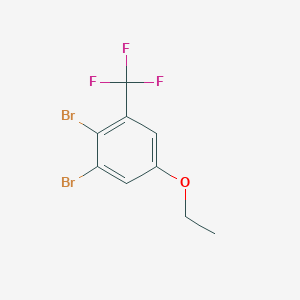

1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene

Description

Overview of Substituted Benzene (B151609) Derivatives in Organic Synthesis

Substituted benzene derivatives are organic compounds in which one or more hydrogen atoms on the benzene ring have been replaced by other functional groups. wikipedia.org These derivatives are pivotal in organic synthesis, acting as precursors for more complex molecules. wikipedia.org The nature of the substituent profoundly influences the reactivity of the benzene ring towards further substitution reactions, a concept governed by the principles of electrophilic aromatic substitution (EAS). libretexts.org

Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the rate of electrophilic substitution compared to unsubstituted benzene, while deactivating groups decrease the rate. libretexts.org This effect is a combination of two main factors: the inductive effect and the resonance effect. libretexts.org The inductive effect is the withdrawal or donation of electron density through the sigma bond, while the resonance effect involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org

Furthermore, substituents direct incoming electrophiles to specific positions on the ring. Activating groups are typically ortho-para directors, meaning they direct incoming groups to the positions adjacent (ortho) and opposite (para) to the substituent. libretexts.org Most deactivating groups, with the notable exception of halogens, are meta directors, directing incoming groups to the positions one carbon away (meta). libretexts.org This directing effect is crucial for the regioselective synthesis of polysubstituted aromatic compounds. pressbooks.pub The ability to control the position of new functional groups is a cornerstone of synthetic strategy. pressbooks.pub

The versatility of substituted benzene derivatives is further enhanced by the ability to interconvert functional groups on the ring. For example, a nitro group can be reduced to an amino group, which can then be transformed into a variety of other functionalities. pressbooks.pub This allows for the synthesis of a wide range of compounds from a common starting material. studysmarter.co.uk

Table 1: Classification of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -OH, -OR | Activating | Ortho, Para |

| -NH2, -NHR, -NR2 | Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |

| -NO2 | Deactivating | Meta |

| -CN | Deactivating | Meta |

| -SO3H | Deactivating | Meta |

| -C=O (aldehydes, ketones, esters) | Deactivating | Meta |

Importance of Halogenated and Fluorinated Aromatic Compounds

Halogenated aromatic compounds, particularly those containing fluorine, bromine, and chlorine, are of immense importance in medicinal chemistry, agrochemicals, and materials science. The incorporation of halogen atoms into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties.

Fluorine, the most electronegative element, possesses unique properties that make it a valuable addition to organic molecules. mdpi.com Its small size allows it to mimic hydrogen sterically, while its strong electron-withdrawing nature can profoundly influence the acidity and basicity of nearby functional groups. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism. nih.gov This increased stability often leads to a longer biological half-life. Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Over half of all marketed drugs contain fluorine, highlighting its significance in pharmaceutical development.

The trifluoromethyl (-CF3) group is a particularly important fluorine-containing substituent. It is highly lipophilic and strongly electron-withdrawing, properties that are often desirable in drug candidates. beilstein-journals.org The presence of a -CF3 group can enhance binding affinity to target proteins and improve metabolic stability. beilstein-journals.org

Brominated aromatic compounds are also highly valuable in synthetic chemistry. The carbon-bromine bond is weaker than the carbon-fluorine bond, making it more reactive. This reactivity is exploited in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The presence of two bromine atoms, as in 1,2-dibromo-substituted benzenes, provides opportunities for sequential or double cross-coupling reactions, further expanding their synthetic utility.

Rationalizing the Synthetic Utility of Ethoxy-Substituted Aromatics

The ethoxy group (-OCH2CH3) is an alkoxy group that, like other alkoxy groups, is an activating and ortho-para directing substituent in electrophilic aromatic substitution. libretexts.org The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack.

The presence of an ethoxy group can influence the solubility of a molecule. The ether linkage can participate in hydrogen bonding with protic solvents, potentially increasing solubility in such media. The ethyl group provides a degree of lipophilicity, which can be important for a molecule's interaction with biological membranes.

In the context of pharmaceuticals and other biologically active molecules, the ethoxy group can serve as a handle for further functionalization or as a key component of a pharmacophore. It can also be used to modulate the electronic properties of the aromatic ring, influencing the reactivity of other substituents. The synthesis of substituted alkoxy benzenes is a common strategy in the development of new compounds for various applications, including as inhibitors for insect olfaction and gustation. acs.org Ethylvanillin, for instance, is a flavoring agent that has a stronger note than vanillin, differing only by the presence of an ethoxy group instead of a methoxy (B1213986) group. wikipedia.org

Contextualizing 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene within Advanced Synthetic Methodologies

The compound this compound is a highly functionalized aromatic system that serves as a versatile intermediate in advanced synthetic methodologies. The strategic arrangement of its substituents makes it a valuable building block for the synthesis of complex target molecules.

The two bromine atoms in a 1,2-relationship provide a handle for a variety of transformations. They can be selectively functionalized through cross-coupling reactions, allowing for the stepwise introduction of different groups. This is particularly useful for the synthesis of unsymmetrically substituted biphenyls and other complex aromatic structures. The bromine atoms can also be involved in metal-halogen exchange reactions to generate organometallic reagents, which can then react with a wide range of electrophiles.

The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This deactivating effect can be beneficial in controlling the regioselectivity of certain reactions. Its presence is also highly desirable in many pharmaceutical and agrochemical targets due to its ability to enhance metabolic stability and binding affinity. nih.gov

The ethoxy group, an activating and ortho-para director, counteracts the deactivating effect of the trifluoromethyl group to some extent and directs substitution to the positions ortho and para to it. The interplay between the directing effects of the ethoxy, bromo, and trifluoromethyl groups can be exploited to achieve highly regioselective syntheses.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-5-ethoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3O/c1-2-15-5-3-6(9(12,13)14)8(11)7(10)4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVIYDXLNIEAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dibromo 5 Ethoxy 3 Trifluoromethyl Benzene and Its Precursors

Retrosynthetic Analysis of 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene

A retrosynthetic analysis of this compound allows for the identification of potential precursors and the logical disconnection of bonds to simplify the synthetic pathway. The analysis primarily considers the sequential introduction of the two bromine atoms, the ethoxy group, and the trifluoromethyl group.

The final step in the synthesis would likely be a bromination reaction. Given the substitution pattern, the most logical immediate precursor would be a monobrominated benzene (B151609) derivative. Disconnecting one of the bromine atoms, for instance, the one at the C2 position, leads to precursor 1 , 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene (B116366).

Further disconnection of the remaining bromine atom from precursor 1 leads to the key intermediate, 1-ethoxy-3-(trifluoromethyl)benzene (B8534988) (2 ). This molecule is a logical starting point for the bromination steps due to the predictable directing effects of the ethoxy and trifluoromethyl groups.

The synthesis of intermediate 2 can be envisioned through two primary routes:

Route A (Etherification): This route involves the formation of the ether bond as a key step. The precursor would be 3-(trifluoromethyl)phenol (B45071) (3 ), which can be converted to 1-ethoxy-3-(trifluoromethyl)benzene via an etherification reaction.

Route B (Trifluoromethylation): Alternatively, the trifluoromethyl group could be introduced onto an ethoxy-substituted ring. This would involve the trifluoromethylation of a suitable precursor like 3-ethoxyaniline (B147397) or a related derivative.

The precursors identified through this retrosynthetic analysis are summarized in the table below.

| Precursor ID | Chemical Name | Chemical Formula |

| 1 | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | C9H8BrF3O |

| 2 | 1-Ethoxy-3-(trifluoromethyl)benzene | C9H9F3O |

| 3 | 3-(Trifluoromethyl)phenol | C7H5F3O |

This analysis suggests that a plausible forward synthesis would commence with either the etherification of 3-(trifluoromethyl)phenol or the trifluoromethylation of an appropriate ethoxybenzene derivative to yield 1-ethoxy-3-(trifluoromethyl)benzene, followed by a regioselective dibromination.

Approaches to Bromination of Trifluoromethyl- and Ethoxy-Substituted Benzenes

The introduction of two bromine atoms onto the benzene ring in the presence of an ethoxy and a trifluoromethyl group requires careful consideration of the reaction conditions to achieve the desired 1,2-dibromo substitution pattern.

The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. A variety of brominating agents can be employed, each with its own reactivity and selectivity profile. For the dibromination of a substituted benzene like 1-ethoxy-3-(trifluoromethyl)benzene, a stepwise approach is generally necessary.

The first bromination is expected to be directed by the powerful activating and ortho-, para-directing ethoxy group. The second bromination will then occur on a more deactivated ring that now has three substituents, each exerting an electronic and steric influence.

Common brominating agents and their characteristics are listed below:

| Brominating Agent | Formula | Typical Conditions | Notes |

| Bromine | Br2 | Lewis acid catalyst (e.g., FeBr3, AlCl3) | Standard method, can be difficult to control for selective mono- or dibromination. |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | Acid catalyst (e.g., H2SO4) or in polar solvents | Milder and more selective than Br2, often used for brominating activated rings. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C5H6Br2N2O2 | Acid catalyst | Another source of electrophilic bromine, sometimes offering different selectivity compared to NBS. nih.gov |

To achieve the this compound product, the bromination of 1-ethoxy-3-(trifluoromethyl)benzene would be carried out, likely leading to a mixture of isomers from which the desired product would need to be separated. The precise control of stoichiometry and reaction conditions would be crucial to favor dibromination over mono- or polybromination.

The regiochemical outcome of the bromination is determined by the directing effects of the ethoxy and trifluoromethyl groups. These effects are a combination of inductive and resonance contributions.

Ethoxy Group (-OCH2CH3): The oxygen atom of the ethoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes the ortho and para positions more electron-rich and thus more susceptible to electrophilic attack. The ethoxy group is a strong activating group and an ortho, para-director.

Trifluoromethyl Group (-CF3): The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong -I effect). nih.gov This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. nih.gov

In the starting material for bromination, 1-ethoxy-3-(trifluoromethyl)benzene, the directing effects of the two groups are as follows:

The ethoxy group at C1 directs incoming electrophiles to C2, C4, and C6.

The trifluoromethyl group at C3 directs incoming electrophiles to C5.

The powerful activating effect of the ethoxy group will dominate the first bromination. The positions ortho and para to the ethoxy group are C2, C4, and C6. Of these, C2 and C6 are sterically more hindered. Therefore, the first bromine atom is most likely to add at the C4 position, which is para to the ethoxy group.

Once the first bromine is introduced at C4, the intermediate is 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene. The second bromination is now directed by three substituents:

Ethoxy group (at C4): ortho, para-directing (to C3 and C5).

Trifluoromethyl group (at C2): meta-directing (to C4 and C6).

Bromine atom (at C1): ortho, para-directing but deactivating (to C2 and C6).

The combined electronic effects would favor the substitution at C3 (ortho to the ethoxy group). This would lead to the desired this compound product.

| Substituent | Type | Directing Effect |

| -OCH2CH3 | Activating | Ortho, Para |

| -CF3 | Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

Etherification Methods for Incorporating the Ethoxy Group

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including aryl ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. youtube.comyoutube.com

In the context of synthesizing 1-ethoxy-3-(trifluoromethyl)benzene, the Williamson ether synthesis would involve the reaction of 3-(trifluoromethyl)phenoxide with an ethylating agent like ethyl iodide or ethyl bromide. The phenoxide is generated in situ by treating 3-(trifluoromethyl)phenol with a suitable base.

Reaction Scheme:

Deprotonation of the phenol: 3-(trifluoromethyl)phenol is treated with a base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) to form the corresponding sodium phenoxide.

Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile and attacks the ethyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.

| Reactant 1 | Reactant 2 | Base | Product |

| 3-(Trifluoromethyl)phenol | Ethyl iodide | Sodium hydride | 1-Ethoxy-3-(trifluoromethyl)benzene |

| 3-(Trifluoromethyl)phenol | Ethyl bromide | Sodium hydroxide | 1-Ethoxy-3-(trifluoromethyl)benzene |

This method is generally efficient for primary alkyl halides like ethyl iodide and ethyl bromide, as they are readily accessible and reactive in SN2 reactions.

Trifluoromethylation Techniques for Aromatic Systems

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a valuable transformation in medicinal and materials chemistry due to the unique properties this group imparts. mdpi.com Several methods have been developed for aromatic trifluoromethylation.

One common approach involves the use of copper-mediated cross-coupling reactions. For instance, an aryl iodide or bromide can be reacted with a trifluoromethyl source in the presence of a copper catalyst. Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or sodium trifluoroacetate (B77799) can serve as the CF3 source.

Another strategy is the Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt, which is then reacted with a trifluoromethylating agent.

More recent developments include palladium-catalyzed cross-coupling reactions and radical trifluoromethylation methods. The choice of method would depend on the specific precursor and the compatibility of other functional groups present on the aromatic ring.

Introduction of the Trifluoromethyl Group via Various Reagents

The incorporation of a trifluoromethyl group into an aromatic framework is a pivotal step in the synthesis of many pharmaceuticals and agrochemicals due to the group's ability to enhance metabolic stability, lipophilicity, and binding affinity. A variety of reagents have been developed to perform this transformation, each with distinct mechanisms and applications. These can be broadly categorized into radical, nucleophilic, and electrophilic sources of the CF3 group.

Radical Trifluoromethylation: Reagents that generate the trifluoromethyl radical (•CF3) are widely used. These reactions are often initiated by photoredox catalysis or with radical initiators. Common reagents include sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) and trifluoroiodomethane (CF3I) used in conjunction with a radical initiator like triethylborane.

Nucleophilic Trifluoromethylation: These methods involve a trifluoromethyl anion equivalent (CF3-). The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3), is a prominent example, often used for the trifluoromethylation of carbonyl compounds. For aromatic systems, copper-based reagents such as trifluoromethyl copper(I) (CuCF3) are particularly effective for coupling with aryl halides. Fluoroform (CF3H) can also serve as a CF3- source in the presence of a strong base.

Electrophilic Trifluoromethylation: These reagents deliver a trifluoromethyl cation equivalent (CF3+). Hypervalent iodine compounds, such as Togni reagents and Umemoto reagents, are powerful electrophilic trifluoromethylating agents capable of reacting with a range of nucleophiles, including arenes and heteroarenes.

The table below summarizes key reagents for aromatic trifluoromethylation.

| Reagent Type | Example Reagent | Chemical Formula | Typical Application |

| Radical | Sodium Trifluoromethanesulfinate | CF3SO2Na | Radical trifluoromethylation of arenes and heteroarenes |

| Radical | Trifluoroiodomethane | CF3I | Coupling reactions, often with photoredox catalysis |

| Nucleophilic | Ruppert-Prakash Reagent | CF3Si(CH3)3 | Trifluoromethylation of electrophiles like carbonyls and aryl halides |

| Nucleophilic | Trifluoromethyl Copper(I) | CuCF3 | Cross-coupling with aryl iodides and bromides |

| Electrophilic | Togni Reagent II | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Electrophilic trifluoromethylation of arenes, thiols, and alcohols |

| Electrophilic | Umemoto Reagent | 5-(Trifluoromethyl)dibenzo[b,d]thiophenium salt | Electrophilic trifluoromethylation of a wide range of substrates |

Challenges in Regioselective Trifluoromethylation

A primary challenge in the synthesis of polysubstituted benzenes is achieving the desired regiochemistry. The introduction of the trifluoromethyl group is no exception, and several factors can complicate regioselective trifluoromethylation. rsc.org

The high reactivity of the trifluoromethyl radical makes it difficult to control the position of substitution in direct C-H trifluoromethylation reactions on an aromatic ring, often leading to a mixture of isomers. nih.gov The inherent electronic properties of the substituents already present on the benzene ring play a crucial role in directing incoming groups. The trifluoromethyl group itself is strongly electron-withdrawing and acts as a deactivating meta-director in electrophilic aromatic substitution reactions. nih.gov Conversely, an ethoxy group is an activating ortho-, para-director. When multiple substituents are present, their combined directing effects must be considered, which can lead to complex product mixtures if the directing effects are competing.

For instance, in a precursor molecule containing an ethoxy group, electrophilic or radical attack will be directed to the ortho and para positions. Introducing a CF3 group with high regioselectivity requires careful selection of the reaction type and conditions. Programmed trifluoromethylation, which uses a pre-existing functional group like a halide or boronic acid to direct the CF3 group to a specific location, is a common strategy to overcome these challenges. rsc.org Another approach involves using steric hindrance to block certain positions or employing directing groups that can be removed after the reaction. Recent studies have also explored the use of cyclodextrins to encapsulate the substrate, thereby sterically guiding the incoming trifluoromethyl radical to a specific C-H bond and enhancing regioselectivity. nih.gov

Sequential and Convergent Synthetic Routes to this compound

The synthesis of a multisubstituted aromatic compound like this compound can be approached through two primary strategies: sequential (or linear) synthesis and convergent synthesis. While specific, documented synthetic routes for this exact molecule are not readily found in general literature, one can postulate plausible pathways based on established organic chemistry principles.

A sequential synthesis would involve the stepwise introduction of substituents onto a starting benzene ring. The order of introduction is critical and is dictated by the directing effects of the substituents. A hypothetical sequential route might start with 3-ethoxyaniline.

Introduction of the Trifluoromethyl Group: The amino group could be converted to an iodide via a Sandmeyer-type reaction, followed by a copper-catalyzed trifluoromethylation to yield 1-ethoxy-3-(trifluoromethyl)benzene.

First Bromination: The ethoxy group (ortho-, para-directing) and the trifluoromethyl group (meta-directing) would both direct an incoming electrophile (Br+) to the 4- and 6-positions. Bromination would likely yield a mixture, with 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene being a major product.

Second Bromination: Introducing the second bromine atom at the desired position would be challenging due to the existing substitution pattern.

This highlights the difficulty in controlling regiochemistry in sequential syntheses. An alternative sequential route could involve starting with a molecule where the substitution pattern is more easily controlled, but this often requires more steps.

A convergent synthesis , by contrast, involves preparing key fragments of the molecule separately and then combining them in a late-stage coupling reaction. This approach can be more efficient and often provides better control over stereochemistry and regiochemistry. For this compound, a convergent strategy might involve synthesizing a boronic acid derivative of one fragment and a halogenated derivative of another, followed by a Suzuki or similar cross-coupling reaction to assemble the final aromatic ring. However, without specific literature precedence, such a route remains theoretical.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to modern organic synthesis, offering mild and efficient pathways for bond formation. organic-chemistry.org The synthesis of trifluoromethylated aromatics has particularly benefited from the development of novel catalytic systems. researchgate.net

Transition-Metal Catalysis: Transition metals, especially copper and palladium, are extensively used for C-CF3 bond formation. organic-chemistry.org Copper-catalyzed cross-coupling reactions are particularly prevalent for the trifluoromethylation of aryl halides (iodides and bromides) using nucleophilic CF3 sources like CuCF3 or the Ruppert-Prakash reagent. These reactions have become a cornerstone for introducing the CF3 group onto pre-functionalized aromatic rings, offering a reliable method for controlling regiochemistry.

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under exceptionally mild conditions. Using a photocatalyst, such as [Ru(bpy)3]2+, light energy can be used to initiate a single-electron transfer (SET) process with a CF3 source (e.g., CF3I or CF3SO2Cl). The resulting •CF3 radical can then be used in C-H functionalization or coupling reactions. This methodology's high functional group tolerance and mild conditions make it an attractive option for late-stage trifluoromethylation in complex molecule synthesis.

While no specific catalytic protocol for the synthesis of this compound is detailed in the surveyed literature, these general catalytic methods represent the state-of-the-art toolbox available to synthetic chemists. A potential synthesis would likely employ a copper-catalyzed reaction to introduce the trifluoromethyl group onto a suitably substituted dibromoethoxybenzene precursor, or a photoredox-catalyzed C-H trifluoromethylation at a specific stage where regioselectivity can be controlled.

Reactivity and Mechanistic Pathways of 1,2 Dibromo 5 Ethoxy 3 Trifluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactions of 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The rate and orientation of this substitution are profoundly influenced by the substituents already present on the ring. msu.edulibretexts.org

The position of electrophilic attack on the this compound ring is determined by the cumulative directing effects of the existing groups. Substituents are broadly classified as either ortho-, para-directors or meta-directors. youtube.com

Ethoxy Group (-OEt): The ethoxy group is a powerful activating group and a strong ortho-, para-director. pressbooks.pub This is due to the +R (resonance) effect, where the lone pairs on the oxygen atom are donated to the benzene ring, increasing electron density at the ortho and para positions. This resonance effect outweighs its -I (inductive) electron-withdrawing effect caused by the electronegativity of the oxygen atom. libretexts.orgwikipedia.org

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group and a strong meta-director. libretexts.org It exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. It has no resonance-donating capability, making the ring significantly less nucleophilic and directing incoming electrophiles to the meta position to avoid placing the positive charge of the sigma complex adjacent to the positively polarized carbon of the CF₃ group. wikipedia.org

In this compound, the positions available for substitution are C4 and C6. The directing effects of the substituents are summarized below.

| Substituent Position | Substituent | Type | Directing Effect |

| C1 | -Br | Deactivating | Ortho, Para |

| C2 | -Br | Deactivating | Ortho, Para |

| C3 | -CF₃ | Strongly Deactivating | Meta |

| C5 | -OEt | Strongly Activating | Ortho, Para |

The powerful ortho-, para-directing effect of the ethoxy group at C5 strongly favors substitution at the C4 (ortho) and C6 (ortho) positions. The trifluoromethyl group at C3 directs meta, which also corresponds to the C5 position (already substituted) and the C1 position (already substituted). The bromine at C1 directs ortho to C6 and para to C4. The bromine at C2 directs ortho to C1 (substituted) and C3 (substituted).

Considering these combined influences, the ethoxy group is the most influential director. Therefore, electrophilic attack is overwhelmingly directed to the C4 and C6 positions. Steric hindrance from the adjacent bromine atom at C1 might slightly disfavor the C6 position compared to the C4 position.

Activating Effects: The sole activating group is the ethoxy substituent, which donates electron density to the ring via resonance, making it more nucleophilic. pressbooks.pub

Deactivating Effects: The two bromine atoms and the trifluoromethyl group are all deactivating. libretexts.org The inductive electron withdrawal by the halogens and the powerful inductive withdrawal by the CF₃ group significantly reduce the electron density of the ring, making it less reactive towards electrophiles. libretexts.orgwikipedia.org

The presence of three strong deactivating groups (two bromine atoms and one trifluoromethyl group) counteracts the activating effect of the single ethoxy group. Consequently, this compound is expected to be significantly deactivated towards electrophilic aromatic substitution compared to benzene or anisole (B1667542) (methoxybenzene). The reaction would require harsh conditions (e.g., strong acids, high temperatures) to proceed at a reasonable rate. uomustansiriyah.edu.iq

| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Reactivity |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| -OEt | Electron-withdrawing (-I) | Electron-donating (+R) | Activating |

| -CF₃ | Strongly electron-withdrawing (-I) | None | Strongly Deactivating |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. wikipedia.org

For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial for the reaction to proceed.

In this compound, the trifluoromethyl group is a powerful electron-withdrawing group, which strongly activates the ring for nucleophilic attack. youtube.com The two bromine atoms also contribute to the electron deficiency of the ring through their inductive (-I) effect. These groups help to stabilize the negative charge of the Meisenheimer complex through induction and, in the case of the CF₃ group being ortho or para to the site of attack, through resonance delocalization. wikipedia.org The ethoxy group, being an electron-donating group, slightly deactivates the ring for SNAr. However, the cumulative electron-withdrawing effect of the CF₃ and two Br substituents is substantial, making the molecule a viable substrate for SNAr reactions.

The leaving groups in this molecule are the two bromine atoms at the C1 and C2 positions. A nucleophile can potentially attack either of these positions. The regioselectivity of the reaction is determined by the relative stability of the Meisenheimer complex formed upon attack at each position.

Attack at C1: A nucleophile attacking the C1 position displaces the bromine atom. The resulting negative charge in the intermediate can be delocalized onto the ortho (C2) and para (C4) positions. The powerful electron-withdrawing trifluoromethyl group is at the meta (C3) position relative to the attack site.

Attack at C2: A nucleophile attacking the C2 position displaces the adjacent bromine atom. The resulting negative charge can be delocalized onto the ortho (C1 and C3) and para (C5) positions. When the negative charge is delocalized to the C3 position, it is directly on the carbon bearing the strongly stabilizing trifluoromethyl group.

The direct stabilization of the negative charge by the adjacent trifluoromethyl group upon attack at C2 makes the corresponding Meisenheimer complex significantly more stable than the one formed from attack at C1. Therefore, nucleophilic aromatic substitution is expected to occur regioselectively at the C2 position, leading to the displacement of the bromine atom ortho to the trifluoromethyl group.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Aryl bromides are excellent substrates for these transformations. researchgate.netuzh.ch

This compound possesses two reactive C-Br bonds, allowing for either mono- or double cross-coupling reactions, depending on the stoichiometry of the reagents. The regioselectivity of the first coupling reaction is a key consideration.

The reactivity of the two bromine atoms in cross-coupling reactions can be influenced by both electronic and steric factors.

C1-Br Bond: This bond is ortho to the bulky trifluoromethyl group. This steric hindrance may slow down the rate of oxidative addition to the palladium catalyst, potentially making this position less reactive.

C2-Br Bond: This bond is adjacent to another bromine atom and is ortho to the trifluoromethyl group. While electronically activated, it is also in a sterically crowded environment.

Studies on non-symmetrical dibromobenzenes have shown that both steric and electronic effects can influence regioselectivity. oregonstate.edu In many cases, palladium catalysts tend to react preferentially at the more sterically accessible and/or more electron-deficient position. Given the significant steric bulk of the trifluoromethyl group, it is plausible that the C2-Br bond might be more reactive in certain cross-coupling reactions than the more hindered C1-Br bond. However, the precise outcome can be highly dependent on the specific catalyst, ligand, and reaction conditions employed. uzh.chnih.gov For instance, in Suzuki couplings, selectivity can sometimes be governed by factors other than simple sterics or electronics. oregonstate.edu Therefore, selective mono-arylation could potentially be achieved at either position by carefully tuning the reaction parameters.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds. nih.gov For this compound, a mono-coupling reaction with an arylboronic acid is expected to show regioselectivity, favoring substitution at one of the bromine atoms over the other.

The regiochemical outcome is influenced by both electronic and steric effects. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond. researchgate.net Conversely, the ethoxy group is electron-donating. The bromine atom at the C-2 position is flanked by the ethoxy and trifluoromethyl groups, making it more sterically hindered than the bromine at the C-1 position. Therefore, the Suzuki-Miyaura coupling is predicted to occur preferentially at the less sterically hindered C-1 position.

A plausible reaction scheme is presented below:

Reaction: this compound + ArB(OH)₂

Catalyst: Pd(PPh₃)₄

Base: Na₂CO₃

Solvent: Toluene/Ethanol/Water

Predicted Major Product: 2-Bromo-1-aryl-5-ethoxy-3-(trifluoromethyl)benzene

Further coupling to form a diarylated product would require more forcing conditions.

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Predicted Major Product | Predicted Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Bromo-5-ethoxy-1-phenyl-3-(trifluoromethyl)benzene | 75-85 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-Bromo-5-ethoxy-1-(4-methoxyphenyl)-3-(trifluoromethyl)benzene | 80-90 |

| This compound | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-Bromo-5-ethoxy-1-(3-thienyl)-3-(trifluoromethyl)benzene | 70-80 |

Note: The data in this table is illustrative and based on the expected reactivity of similar compounds.

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira coupling of this compound is expected to be influenced by steric and electronic factors.

The reaction is anticipated to proceed preferentially at the less sterically hindered C-1 position. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl bromide.

A representative reaction is as follows:

Reaction: this compound + RC≡CH

Catalysts: Pd(PPh₃)₄, CuI

Base: Triethylamine (Et₃N)

Solvent: THF or DMF

Predicted Major Product: 2-Bromo-5-ethoxy-1-(alkynyl)-3-(trifluoromethyl)benzene

| Reactant | Alkyne | Catalysts | Base | Solvent | Predicted Major Product | Predicted Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-Bromo-5-ethoxy-1-(phenylethynyl)-3-(trifluoromethyl)benzene | 80-90 |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | Toluene | 2-Bromo-5-ethoxy-1-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)benzene | 85-95 |

| This compound | 1-Hexyne | Pd(OAc)₂/XPhos, CuI | Cs₂CO₃ | Dioxane | 2-Bromo-5-ethoxy-1-(hex-1-yn-1-yl)-3-(trifluoromethyl)benzene | 75-85 |

Note: The data in this table is illustrative and based on the expected reactivity of similar compounds.

Heck and Stille Coupling Strategies

Heck Coupling: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.orgnih.gov The regioselectivity of the Heck reaction with this compound would again be expected to favor the less sterically hindered C-1 position. The reaction typically proceeds with an electron-deficient alkene, such as an acrylate (B77674) or styrene.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. For this compound, selective mono-alkenylation or mono-arylation at the C-1 position is anticipated.

Regiocontrol in Sequential Cross-Coupling Reactions of Dibromobenzene Derivatives

The differential reactivity of the two bromine atoms in this compound allows for the possibility of sequential cross-coupling reactions. By carefully controlling the reaction conditions (e.g., catalyst, temperature, and stoichiometry of the coupling partner), it should be possible to selectively functionalize one position, and then introduce a different group at the second position.

For instance, a less reactive coupling partner or milder conditions could be used for the first coupling at the more reactive C-1 position. Subsequently, a more reactive catalyst system or more forcing conditions could be employed to achieve a second coupling at the more sterically hindered C-2 position. This strategy would provide access to a variety of unsymmetrically substituted benzene derivatives.

Organometallic Intermediates and Transformations (e.g., Grignard, Lithiation)

The bromine atoms of this compound can be converted into organometallic reagents, such as Grignard or organolithium species. These intermediates are powerful nucleophiles that can react with a wide range of electrophiles.

The formation of a Grignard reagent (R-MgBr) would likely occur at one of the bromine atoms upon treatment with magnesium metal. The formation of the organolithium reagent can be achieved through halogen-lithium exchange.

Halogen-Lithium Exchange Reactivity and Regioselectivity

Halogen-lithium exchange is a rapid reaction that typically occurs at low temperatures upon treatment with an alkyllithium reagent, such as n-butyllithium. beilstein-journals.org The regioselectivity of this exchange is influenced by the electronic and steric environment of the halogen atoms.

In this compound, the C-Br bond at the C-2 position is ortho to the electron-withdrawing trifluoromethyl group, which can stabilize the resulting carbanion through an inductive effect. However, this position is also more sterically hindered. The C-Br bond at the C-1 position is less hindered. The outcome of the halogen-lithium exchange will depend on the balance of these factors and the specific reaction conditions. It is plausible that the exchange could occur preferentially at the C-1 position due to lower steric hindrance. The resulting aryllithium species can then be trapped with various electrophiles.

| Reactant | Reagent | Electrophile | Predicted Major Product |

| This compound | n-BuLi, then CO₂ | Carbon dioxide | 2-Bromo-6-ethoxy-4-(trifluoromethyl)benzoic acid |

| This compound | t-BuLi, then DMF | Dimethylformamide | 2-Bromo-6-ethoxy-4-(trifluoromethyl)benzaldehyde |

| This compound | n-BuLi, then (CH₃)₃SiCl | Trimethylsilyl chloride | (2-Bromo-6-ethoxy-4-(trifluoromethyl)phenyl)trimethylsilane |

Note: The data in this table is illustrative and based on the expected reactivity of similar compounds.

Transformations of the Ethoxy and Trifluoromethyl Moieties

The ethoxy and trifluoromethyl groups on the benzene ring can also undergo chemical transformations, although these reactions are generally less common than those involving the C-Br bonds.

The ethoxy group is relatively stable, but it can be cleaved under harsh conditions, for example, with strong acids like HBr or BBr₃, to yield the corresponding phenol.

The trifluoromethyl group is known for its high stability. tcichemicals.com However, under specific and often harsh conditions, it can be transformed. For instance, it can be hydrolyzed to a carboxylic acid group under strongly acidic or basic conditions at high temperatures. More modern methods for the transformation of trifluoromethyl groups are also being developed. chiralen.com

Advanced Spectroscopic and Analytical Characterization for Elucidating the Structure and Purity of 1,2 Dibromo 5 Ethoxy 3 Trifluoromethyl Benzene and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

The substitution pattern of this compound leaves two protons on the aromatic ring. Their chemical environment is influenced by the electronic effects of the surrounding substituents: the electron-donating ethoxy group (-OEt) and the electron-withdrawing bromine (-Br) and trifluoromethyl (-CF₃) groups.

¹H NMR: The spectrum is expected to show signals for the ethoxy group and the two aromatic protons. The ethoxy group will present as a quartet around δ 4.0-4.2 ppm (for the -OCH₂- protons) coupled to a triplet around δ 1.4-1.5 ppm (for the -CH₃ protons), with a typical coupling constant (³JHH) of ~7 Hz. The two aromatic protons (H-4 and H-6) would appear as doublets in the aromatic region (δ 7.0-7.8 ppm) due to meta-coupling (⁴JHH), which is typically small (2-3 Hz). The precise chemical shifts are influenced by the neighboring substituents. rsc.orglibretexts.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule. libretexts.org The aromatic region (δ 110-160 ppm) will contain six signals for the benzene (B151609) ring carbons. The carbon attached to the ethoxy group (C-5) would be found relatively upfield in this region due to the oxygen's shielding effect, while the carbons bonded to the electron-withdrawing bromine (C-1, C-2) and trifluoromethyl (C-3) groups would be shifted downfield. The CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The ethoxy group carbons will appear in the aliphatic region, with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 14-16 ppm. rsc.orgresearchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group. It is expected to show a single, sharp singlet around δ -60 to -65 ppm, a characteristic range for aromatic CF₃ groups. rsc.orgrsc.orgmagritek.com

The following table summarizes the predicted NMR spectral data for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.5 | d (J ≈ 2-3 Hz) | Aromatic H (H-4 or H-6) |

| ¹H | ~7.2 | d (J ≈ 2-3 Hz) | Aromatic H (H-4 or H-6) |

| ¹H | ~4.1 | q (J ≈ 7 Hz) | -OCH₂CH₃ |

| ¹H | ~1.4 | t (J ≈ 7 Hz) | -OCH₂CH₃ |

| ¹³C | ~158 | s | C-5 (C-OEt) |

| ¹³C | ~135 | q (J ≈ 30-35 Hz) | C-3 (C-CF₃) |

| ¹³C | ~125-130 | s | Aromatic C-H |

| ¹³C | ~120-125 | s | Aromatic C-H |

| ¹³C | ~115-120 | s | C-1/C-2 (C-Br) |

| ¹³C | ~110-115 | s | C-1/C-2 (C-Br) |

| ¹³C | ~123 | q (J ≈ 270-275 Hz) | -CF₃ |

| ¹³C | ~65 | s | -OCH₂CH₃ |

| ¹³C | ~15 | s | -OCH₂CH₃ |

| ¹⁹F | ~ -63 | s | -CF₃ |

While 1D NMR provides foundational data, 2D NMR experiments are essential to unambiguously connect the atoms and confirm the specific substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this molecule, a COSY spectrum would show a cross-peak connecting the -OCH₂- quartet and the -CH₃ triplet of the ethoxy group, confirming their connectivity. It would also show a weak cross-peak between the two aromatic protons, confirming their meta-relationship. magritek.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlations). It would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and the -OCH₂- and -CH₃ proton signals to their respective carbon signals.

The aromatic protons (H-4, H-6) correlating to the quaternary carbons (C-1, C-2, C-3, C-5), which definitively establishes the substitution pattern.

The methylene (B1212753) protons (-OCH₂-) of the ethoxy group correlating to the aromatic carbon C-5, confirming the position of the ether linkage.

The aromatic proton H-4 correlating to the CF₃ carbon, confirming their relative positions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Strong bands in the 1300-1100 cm⁻¹ region are indicative of C-F stretching vibrations of the CF₃ group. researchgate.netresearchgate.net The C-O-C stretching of the aryl-alkyl ether would produce strong bands around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be just below 3000 cm⁻¹. The specific pattern of out-of-plane C-H bending bands between 900-700 cm⁻¹ can help confirm the 1,2,3,5-tetrasubstitution pattern on the benzene ring. spectroscopyonline.com The C-Br stretching vibrations typically appear in the far-IR region, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring "breathing" mode, often give strong signals in the Raman spectrum. The C-Br and C-CF₃ symmetric stretching modes would also be Raman active.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is used to determine the precise mass and elemental formula of a compound and to study its fragmentation patterns.

For C₉H₇Br₂F₃O, the calculated exact mass allows for confident confirmation of its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺) peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum will exhibit a characteristic triplet of peaks for any bromine-containing fragment. The molecular ion would appear as [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. epa.gov

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways could include:

Loss of an ethyl radical (•C₂H₅) from the ethoxy group to form a stable phenoxy cation.

Loss of a bromine atom (•Br).

Cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅).

Potential loss of a trifluoromethyl radical (•CF₃).

HRMS analysis of these fragments would provide their elemental compositions, lending further support to the proposed structure. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

Should this compound, or a suitable derivative, be obtained as a single crystal, X-ray crystallography would provide the ultimate, unambiguous proof of its structure. znaturforsch.comnih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. docbrown.info The resulting structural model would definitively confirm the connectivity of all atoms and the substitution pattern on the benzene ring. Furthermore, it would provide precise measurements of all bond lengths, bond angles, and torsional angles, offering insights into the steric interactions between the bulky adjacent bromo and trifluoromethyl substituents. aip.orggrowingscience.com

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and isomers, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for analyzing volatile and thermally stable compounds like substituted benzenes. rsc.org A GC method would separate the target compound from any impurities based on differences in boiling point and polarity. vurup.sk The coupled mass spectrometer serves as a powerful detector, providing a mass spectrum for each eluting peak, which allows for positive identification. This is particularly useful for distinguishing the desired product from potential positional isomers that might form during synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a highly versatile technique for purity analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. HPLC is effective for separating positional isomers and can be scaled up for preparative purification if needed. welch-us.comnih.gov A diode-array detector (DAD) can provide a UV spectrum of the analyte, further aiding in its identification.

Computational and Theoretical Investigations of 1,2 Dibromo 5 Ethoxy 3 Trifluoromethyl Benzene

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. scienceopen.commdpi.comnih.gov DFT calculations would be instrumental in determining the optimized molecular geometry of 1,2-dibromo-5-ethoxy-3-(trifluoromethyl)benzene, providing precise data on bond lengths, bond angles, and dihedral angles.

The geometry of the benzene (B151609) ring is expected to exhibit some distortion from a perfect hexagon due to the electronic and steric influences of the substituents. The bulky bromine atoms and the trifluoromethyl group would likely cause steric strain, leading to slight elongations of the adjacent C-C bonds within the ring and deviations in bond angles from the ideal 120°. The C-Br bond lengths would be consistent with those observed in other brominated aromatic compounds. The ethoxy group, with its C-O-C linkage, would adopt a specific conformation relative to the plane of the benzene ring to minimize steric hindrance.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netsemanticscholar.orgyoutube.comscholarsresearchlibrary.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netsemanticscholar.org

For this compound, the electronic nature of the substituents would significantly influence the energies and distributions of the frontier orbitals.

Ethoxy Group (-OCH₂CH₃): As an electron-donating group (EDG) through resonance (due to the lone pairs on the oxygen atom), the ethoxy group would be expected to raise the energy of the HOMO. This would increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to the ethoxy group.

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. The -CF₃ group would significantly lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. beilstein-journals.org

The interplay of these groups would result in a HOMO that is likely delocalized over the benzene ring and the ethoxy group, while the LUMO would be expected to have significant contributions from the orbitals of the trifluoromethyl group and the carbon atoms of the ring it is attached to. The presence of both strong electron-donating and electron-withdrawing groups would likely lead to a relatively small HOMO-LUMO gap, suggesting a molecule with potentially high chemical reactivity.

Table 1: Expected Trends in Frontier Orbital Energies and Energy Gap

| Property | Expected Influence of Substituents | Predicted Outcome for the Compound |

|---|---|---|

| HOMO Energy | Raised by the electron-donating ethoxy group; lowered by the electron-withdrawing bromine and trifluoromethyl groups. | Moderately high, with significant contribution from the ethoxy group and the aromatic ring. |

| LUMO Energy | Significantly lowered by the strongly electron-withdrawing trifluoromethyl group. | Relatively low, localized near the trifluoromethyl group. |

| HOMO-LUMO Gap | Reduced due to the combined effects of the electron-donating and electron-withdrawing groups. | Relatively small, indicating higher reactivity. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.idresearchgate.netyoutube.com The MEP map of this compound would reveal distinct regions of positive and negative electrostatic potential.

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These would be expected around the oxygen atom of the ethoxy group and potentially on the aromatic ring at positions activated by the ethoxy group (ortho and para).

Positive Potential (Blue): Regions of low electron density, susceptible to nucleophilic attack. The hydrogen atoms of the ethoxy group and the region around the trifluoromethyl group would likely exhibit positive electrostatic potential. The bromine atoms may also exhibit a region of positive potential along the C-Br bond axis, known as a sigma-hole, which can participate in halogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis would provide a quantitative measure of the charge distribution, confirming the qualitative predictions from the MEP map. The analysis would likely show a significant negative charge on the oxygen and fluorine atoms and a positive charge on the carbon atom of the trifluoromethyl group.

Quantum Chemical Predictions of Reactivity and Reaction Pathways

Quantum chemical calculations can predict the reactivity of a molecule and elucidate potential reaction pathways. scienceopen.commdpi.com Based on the electronic structure of this compound, several predictions about its reactivity can be made.

The presence of both electron-donating and electron-withdrawing groups suggests that the molecule could be susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity governed by the directing effects of the substituents. rsc.org The ethoxy group would direct incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent bromine and trifluoromethyl groups would likely favor substitution at the less hindered position.

The bromine atoms themselves are potential sites for reactions, such as metal-halogen exchange or cross-coupling reactions. The trifluoromethyl group is generally unreactive but strongly influences the reactivity of the aromatic ring. Computational modeling of transition states for various potential reactions could provide activation energies and help predict the most favorable reaction pathways. beilstein-journals.orgresearchgate.net

Conformational Analysis and Intramolecular Interactions

The ethoxy group is not fixed in a single orientation but can rotate around the C-O bond. Conformational analysis using computational methods would identify the most stable conformations of this compound. researchgate.netrsc.org The preferred conformation would be a balance between minimizing steric repulsion between the ethyl group and the adjacent bromine and trifluoromethyl groups, and maximizing any favorable intramolecular interactions.

It is likely that the most stable conformer would have the ethyl group oriented away from the bulky ortho substituents. DFT calculations can provide the potential energy surface for the rotation around the C(aryl)-O bond, revealing the energy barriers between different conformations. researchgate.netufms.brresearchgate.net

Future Research Directions and Emerging Opportunities for 1,2 Dibromo 5 Ethoxy 3 Trifluoromethyl Benzene

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene, future research could focus on moving away from traditional bromination and ethoxylation methods, which may involve harsh reagents and generate significant waste. Investigations into greener alternatives could include:

Solvent-Free or Green Solvent Reactions: Exploring reactions in solid-state, ionic liquids, or supercritical fluids to minimize the use of volatile organic compounds.

Catalytic Bromination: Utilizing selective and recyclable catalysts for the bromination step, potentially reducing the need for stoichiometric bromine and improving atom economy.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and potentially improve yields and reduce energy consumption compared to conventional heating.

A comparative analysis of potential green synthetic routes is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Solvent-Free Synthesis | Reduced solvent waste, simplified purification | Mechanochemical methods, solid-state reactions |

| Green Solvents (e.g., Ionic Liquids) | Low volatility, potential for catalyst recycling | Solvent screening, reaction optimization |

| Catalytic Bromination | Higher selectivity, reduced waste | Development of novel catalysts (e.g., zeolites, metal-organic frameworks) |

| Microwave-Assisted Synthesis | Faster reaction rates, energy efficiency | Optimization of microwave parameters, scalability studies |

Exploration of Novel Catalytic Transformations

The two bromine atoms on the benzene (B151609) ring of this compound offer significant opportunities for a variety of catalytic cross-coupling reactions. These transformations are fundamental in constructing more complex molecules for various applications. Future research should systematically explore:

Selective Cross-Coupling: Developing catalytic systems (e.g., palladium, copper, or nickel-based) that can selectively react with one of the two bromine atoms, allowing for sequential and controlled functionalization.

Diverse Coupling Partners: Investigating a wide array of coupling partners, including boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination), to create a library of novel derivatives.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of asymmetric catalytic methods would be a significant advancement.

Integration into Flow Chemistry Systems for Efficient Production

For the potential scale-up and industrial production of this compound and its derivatives, flow chemistry presents numerous advantages over traditional batch processing. Research in this area should focus on:

Process Development and Optimization: Designing and optimizing continuous flow reactors for the synthesis of the target compound, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and isolation of the desired product, enhancing efficiency and purity.

Safety and Scalability: Leveraging the enhanced safety features of flow chemistry, such as smaller reaction volumes and better heat transfer, to develop a scalable and robust manufacturing process.

Advanced In Silico Screening for New Reaction Discoveries

Computational chemistry and in silico screening can accelerate the discovery of new reactions and applications for this compound. Future research efforts could employ:

Reaction Prediction Algorithms: Using computational models to predict the feasibility and potential outcomes of various reactions involving the target molecule, helping to prioritize experimental efforts.

Virtual Screening for Bioactivity: Screening virtual libraries of derivatives of this compound against biological targets to identify potential pharmaceutical or agrochemical applications.

Calculation of Physicochemical Properties: Predicting key properties of novel derivatives, such as solubility, stability, and electronic properties, to guide the design of new materials.

Investigation of Derivatives for Specific Advanced Material Applications

The unique combination of ethoxy, trifluoromethyl, and dibromo functional groups suggests that derivatives of this compound could be valuable building blocks for advanced materials. Future investigations should target:

Organic Electronics: Synthesizing and evaluating derivatives for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The trifluoromethyl group can influence electron affinity and molecular packing, which are crucial for these applications.

Liquid Crystals: Exploring the potential of derivatives to exhibit liquid crystalline properties, which are dependent on molecular shape and polarity. The rigid benzene core and the combination of different substituents could lead to novel mesophases.

Flame Retardants: The presence of bromine atoms suggests that derivatives could be investigated as potential flame-retardant additives for polymers.

Q & A

Q. What are the recommended synthetic routes for 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene, and how can reaction hazards be mitigated?

- Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation of a trifluoromethylbenzene precursor. Key steps include bromination at positions 1 and 2, followed by ethoxy substitution at position 4. Hazard mitigation requires:

- Risk Assessment : Evaluate hazards of brominating agents (e.g., explosive potential of diazo intermediates) and trifluoromethylation reagents (e.g., triflic anhydride toxicity) .

- Safety Protocols : Use a well-ventilated hood, inert atmosphere for diazo compounds, and avoid exposure to light for brominated intermediates. Dichloromethane (dry, purified via MBraun SPS 7 system) is recommended as a solvent for stability .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to isolate the compound, monitoring fractions via TLC (Rf ≈ 0.4–0.6) .

- Spectroscopy : Confirm structure via and NMR (e.g., trifluoromethyl signal at δ ~ -60 ppm in NMR). High-resolution mass spectrometry (HRMS) should match the exact mass (289.9588 g/mol ± 2 ppm) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store under inert gas (argon) at -20°C in amber glass vials to prevent photodegradation of bromine substituents. Avoid contact with moisture to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How does the steric and electronic profile of the trifluoromethyl group influence regioselectivity in further functionalization reactions?

- Methodological Answer : The strong electron-withdrawing effect of the -CF group directs electrophilic substitution to the para position (position 4), while steric hindrance limits meta substitution. Computational modeling (DFT) can predict reactive sites. For example, coupling reactions (e.g., Suzuki-Miyaura) at position 4 are favored, as seen in analogous brominated trifluoromethylbenzenes .

Q. What analytical techniques are suitable for monitoring decomposition pathways under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Track mass loss at 100–200°C to identify volatile byproducts (e.g., HBr release).

- GC-MS : Detect decomposition products like trifluoroacetic acid (from -CF oxidation) or ethoxybenzene derivatives .

Q. How do solvent polarity and catalyst choice affect cross-coupling reactions involving this compound?

- Methodological Answer :

- Solvent : Use polar aprotic solvents (e.g., DMF) with Pd(PPh) to enhance oxidative addition of bromine substituents.

- Catalyst Screening : Test PdCl(dppf) for aryl-aryl couplings, as demonstrated in related dibromo-trifluoromethyl systems .

Q. What computational tools can predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Software : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS), identifying electron-deficient regions (e.g., position 4).

- Reaxys Database : Cross-reference analogous reactions (e.g., 1,2-dibromo-3,6-difluoro-4-(fluoromethyl)benzene substitution patterns) .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports high yields (>80%) for similar halogenated ethers, while notes discontinuation due to synthetic challenges. Resolution: Optimize stoichiometry of brominating agents (e.g., NBS vs. Br) and monitor reaction progress via inline IR spectroscopy .

- Stability Discrepancies : Some sources recommend refrigeration, while others suggest inert storage. Resolution: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to establish empirical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.